![molecular formula C29H28FN7O2S2 B12472112 N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine](/img/structure/B12472112.png)
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a benzothiazole moiety, and a fluorinated naphthalene group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine typically involves multiple steps, including the formation of the triazine ring, the introduction of the benzothiazole moiety, and the attachment of the fluorinated naphthalene group. Common synthetic routes may include:
Formation of the Triazine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzothiazole Moiety: This can be achieved through nucleophilic substitution reactions.
Attachment of the Fluorinated Naphthalene Group: This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine-based molecules, benzothiazole derivatives, and fluorinated aromatic compounds. Examples include:
- **N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-chloronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine
- **N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-bromonaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine
Uniqueness
The uniqueness of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated naphthalene group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H28FN7O2S2 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C29H28FN7O2S2/c30-23-7-5-19(21-3-1-2-4-22(21)23)18-40-29-32-24-8-6-20(17-25(24)41-29)31-26-33-27(36-9-13-38-14-10-36)35-28(34-26)37-11-15-39-16-12-37/h1-8,17H,9-16,18H2,(H,31,33,34,35) |
InChI Key |
NYRDUAVEQLJZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C6=CC=CC=C56)F)N7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12472029.png)
![(2E)-3-({4-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12472036.png)
![4-fluoro-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12472049.png)
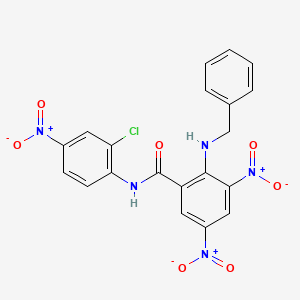
![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472075.png)
![(R)-3-Methyl-4-[4-(1-methyl-5-pyrazolyl)-8-(5-pyrazolyl)-1,7-naphthyridin-2-yl]morpholine](/img/structure/B12472077.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472083.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12472089.png)
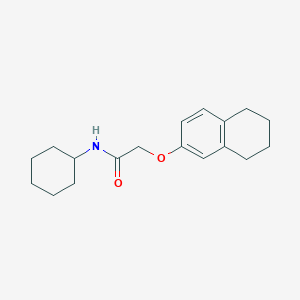
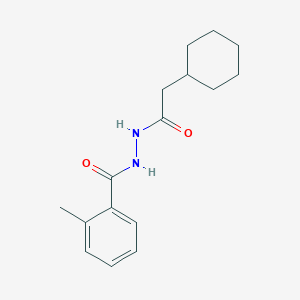
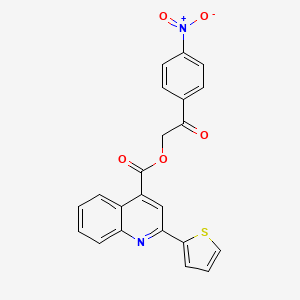
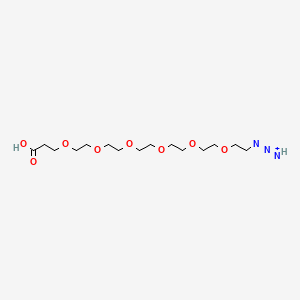
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472107.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12472110.png)
